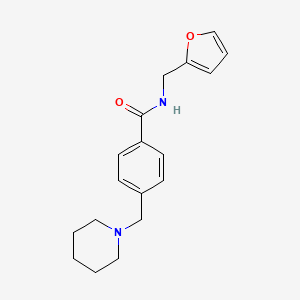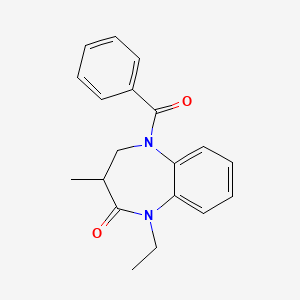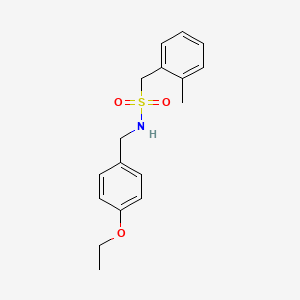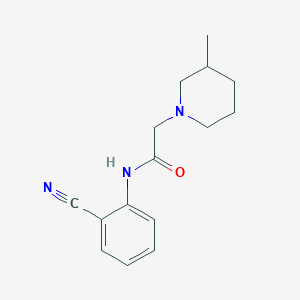
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methyl-5-nitrophenyl)benzamide
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves complex reactions, including cyclization and nitration processes. For instance, heterocyclic derivatives like 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones have been synthesized through a tandem nitration/cyclization reaction of N-alkyl-N-methacryloyl benzamides using nitrogen dioxide as the nitro source and oxidant, highlighting the innovative approaches in synthesizing such compounds under metal-free conditions (Li et al., 2017).
Molecular Structure Analysis
The molecular structure of related isoquinoline compounds showcases interesting conformational features. For example, certain compounds exhibit a U-shaped spatial conformation due to the presence of a methylene group between the isoquinoline and adjacent moieties, facilitating intermolecular interactions like slipped π–π and point-to-face C—H⋯π interactions, which are crucial for understanding the compound's reactivity and interaction with other molecules (Bortoluzzi et al., 2011).
Chemical Reactions and Properties
Isoquinoline derivatives participate in various chemical reactions, including addition reactions with nitrogen dioxide to construct nitromethylated compounds. These reactions are indicative of the compound's reactivity, especially in forming heterocyclic derivatives with potential bioactivity (Li et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are essential for their practical applications in synthesis and material science. The crystal packing features of related compounds, such as intermolecular N—H⋯O interactions, play a significant role in determining their physical characteristics and stability (Bortoluzzi et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are pivotal for understanding the compound's behavior in chemical syntheses and potential applications in designing new molecules with desired functions. The ability to undergo tandem reactions, as seen in the synthesis of nitromethylated isoquinolinediones, underscores the versatile chemical properties of these compounds (Li et al., 2017).
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2-methyl-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-17-6-11-22(27(29)30)14-23(17)25-24(28)20-9-7-18(8-10-20)15-26-13-12-19-4-2-3-5-21(19)16-26/h2-11,14H,12-13,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSFVMWBQKWXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8,9-dimethyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4643186.png)


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B4643200.png)
![N-(2,3-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4643208.png)
![6-cyclopropyl-1-methyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4643211.png)
![2-(2-chlorophenyl)-7-cyclopentylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4643220.png)

![5-bromo-4-chloro-2-({[3-(4-morpholinyl)propyl]amino}methylene)-1,2-dihydro-3H-indol-3-one](/img/structure/B4643236.png)
![2-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4643239.png)
![N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4643240.png)

![4-[N-(4-chlorobenzoyl)-N-(2,5-dioxo-1-pyrrolidinyl)glycyl]phenyl 2-furoate](/img/structure/B4643260.png)